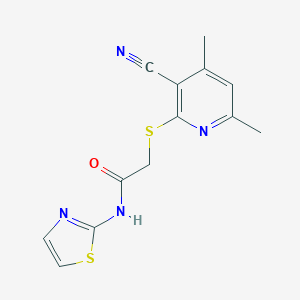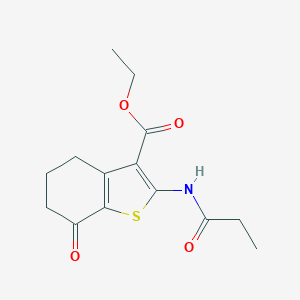![molecular formula C9H8N4S B510445 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin](/img/structure/B510445.png)
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin
Übersicht
Beschreibung
Es wird häufig als Herbizid, Oxidationsmittel und Ausgangsstoff bei der Synthese von Natriumperchlorat verwendet .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Natriumchlorat wird typischerweise durch anodische Oxidation von Natriumchlorid (NaCl) in einer wässrigen Lösung hergestellt. Die Reaktion umfasst die folgenden Schritte:
-
Elektrolyse einer Natriumchloridlösung:
Anodenreaktion: ( 2 \text{Cl}^- \rightarrow \text{Cl}2 + 2e^- )
Kathodenreaktion: ( 2 \text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2 \text{OH}^- )
Gesamtreaktion: ( \text{Cl}_2 + 2 \text{OH}^- \rightarrow \text{ClO}^- + \text{Cl}^- + \text{H}_2\text{O} )
-
Bildung von Natriumchlorat:
- ( 3 \text{ClO}^- \rightarrow \text{ClO}_3^- + 2 \text{Cl}^- )
Industrielle Produktionsmethoden: Die industrielle Produktion von Natriumchlorat erfolgt durch Elektrolyse einer konzentrierten Natriumchloridlösung in großen Elektrolysezellen. Der Prozess ist optimiert, um eine hohe Stromausbeute und einen minimalen Energieverbrauch zu gewährleisten {_svg_2}.
Arten von Reaktionen:
Oxidation: Natriumchlorat wirkt als starkes Oxidationsmittel. Es kann verschiedene Stoffe oxidieren, darunter Metalle und organische Verbindungen.
Reduktion: Natriumchlorat kann unter bestimmten Bedingungen zu Natriumchlorid und Sauerstoffgas reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidationsreaktionen: Natriumchlorat wird häufig mit Säuren oder in Gegenwart von Wärme verwendet, um die Oxidation zu erleichtern.
Reduktionsreaktionen: Reduktionsmittel wie Schwefeldioxid (SO₂) oder Wasserstoffperoxid (H₂O₂) können verwendet werden, um Natriumchlorat zu reduzieren.
Hauptprodukte, die gebildet werden:
Oxidation: Natriumchlorat kann Chlordioxid (ClO₂) und andere chlorierte Verbindungen erzeugen.
Reduktion: Die Reduktion von Natriumchlorat führt typischerweise zu Natriumchlorid (NaCl) und Sauerstoffgas (O₂).
Wissenschaftliche Forschungsanwendungen
Natriumchlorat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Oxidationsmittel in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Chlorate und Perchlorate verwendet.
Biologie: In Studien zum oxidativen Stress und zum Zellstoffwechsel eingesetzt.
Medizin: Für die potenzielle Verwendung in antimikrobiellen Behandlungen und als Desinfektionsmittel untersucht.
Industrie: Wird in der Papier- und Zellstoffproduktion sowie in Wasseraufbereitungsprozessen eingesetzt.
5. Wirkmechanismus
Natriumchlorat entfaltet seine Wirkung hauptsächlich durch seine starken oxidierenden Eigenschaften. Es kann zelluläre Prozesse stören, indem es essentielle Biomoleküle oxidiert, was zu Zellschäden oder -tod führt. Die Verbindung zielt auf verschiedene molekulare Signalwege ab, darunter solche, die am oxidativen Stress und am Redoxgleichgewicht beteiligt sind .
Ähnliche Verbindungen:
Natriumperchlorat (NaClO₄): Ähnlich in der Struktur, aber mit einer höheren Oxidationsstufe von Chlor.
Kaliumchlorat (KClO₃): Ähnliche oxidierende Eigenschaften, aber unterschiedliche Löslichkeit und Reaktivität.
Natriumchlorit (NaClO₂): Wird als Desinfektionsmittel und Bleichmittel verwendet, mit unterschiedlichen oxidierenden Eigenschaften.
Einzigartigkeit von Natriumchlorat: Natriumchlorat ist einzigartig aufgrund seines hohen Oxidationspotenzials und seiner Fähigkeit, beim Kristallisieren chirale Kristalle zu bilden. Es wird auch in industriellen Anwendungen, insbesondere in der Papier- und Zellstoffindustrie, weit verbreitet eingesetzt .
Zukünftige Richtungen
The future directions for research on “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their potential applications in drug design . Their structural similarities with purines make them promising candidates for the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium chlorate is typically produced by the anodic oxidation of sodium chloride (NaCl) in an aqueous solution. The reaction involves the following steps:
-
Electrolysis of Sodium Chloride Solution:
Anode Reaction: ( 2 \text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- )
Cathode Reaction: ( 2 \text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2 \text{OH}^- )
Overall Reaction: ( \text{Cl}_2 + 2 \text{OH}^- \rightarrow \text{ClO}^- + \text{Cl}^- + \text{H}_2\text{O} )
-
Formation of Sodium Chlorate:
- ( 3 \text{ClO}^- \rightarrow \text{ClO}_3^- + 2 \text{Cl}^- )
Industrial Production Methods: The industrial production of sodium chlorate involves the electrolysis of a concentrated sodium chloride solution in large electrolytic cells. The process is optimized to ensure high current efficiency and minimal energy consumption .
Types of Reactions:
Oxidation: Sodium chlorate acts as a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.
Reduction: Sodium chlorate can be reduced to sodium chloride and oxygen gas under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: Sodium chlorate is often used with acids or in the presence of heat to facilitate oxidation.
Reduction Reactions: Reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂) can be used to reduce sodium chlorate.
Major Products Formed:
Oxidation: Sodium chlorate can produce chlorine dioxide (ClO₂) and other chlorinated compounds.
Reduction: The reduction of sodium chlorate typically yields sodium chloride (NaCl) and oxygen gas (O₂).
Wirkmechanismus
Sodium chlorate exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing essential biomolecules, leading to cell damage or death. The compound targets various molecular pathways, including those involved in oxidative stress and redox balance .
Vergleich Mit ähnlichen Verbindungen
Sodium Perchlorate (NaClO₄): Similar in structure but has a higher oxidation state of chlorine.
Potassium Chlorate (KClO₃): Similar oxidizing properties but different solubility and reactivity.
Sodium Chlorite (NaClO₂): Used as a disinfectant and bleaching agent, with different oxidation properties.
Uniqueness of Sodium Chlorate: Sodium chlorate is unique due to its high oxidizing potential and its ability to form chiral crystals upon crystallization. It is also widely used in industrial applications, particularly in the paper and pulp industry .
Eigenschaften
IUPAC Name |
11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-5-6(2)14-9-7(5)8-12-11-4-13(8)3-10-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCODSBFVPMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NN=CN3C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate](/img/structure/B510371.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)

![18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione](/img/structure/B510427.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)
![ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)
